molecular formula C19H23BrN2O4 B11514978 Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate

Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate

Cat. No.: B11514978
M. Wt: 423.3 g/mol
InChI Key: NPZSEMPUBXFUKD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a bromine atom, a piperidine ring, and an ethyl ester group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The piperidine ring is introduced through an amidation reaction, where the appropriate amine (piperidine) is reacted with a carboxylic acid derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ester group.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while reduction reactions can produce dehalogenated or reduced ester compounds.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.

    Medicine: Benzofuran derivatives, including this compound, have shown promise in the development of drugs for treating cancer, microbial infections, and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-bromo-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and piperidine-containing compounds. Similar compounds include:

    Ethyl 5-chloro-3-{[3-(piperidin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 5-bromo-3-{[3-(morpholin-1-yl)propanoyl]amino}-1-benzofuran-2-carboxylate: Contains a morpholine ring instead of a piperidine ring.

    Ethyl 5-bromo-3-{[3-(piperidin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate: Variation in the length of the carbon chain connecting the piperidine ring.

Properties

Molecular Formula

C19H23BrN2O4

Molecular Weight

423.3 g/mol

IUPAC Name

ethyl 5-bromo-3-(3-piperidin-1-ylpropanoylamino)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H23BrN2O4/c1-2-25-19(24)18-17(14-12-13(20)6-7-15(14)26-18)21-16(23)8-11-22-9-4-3-5-10-22/h6-7,12H,2-5,8-11H2,1H3,(H,21,23)

InChI Key

NPZSEMPUBXFUKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)CCN3CCCCC3

Origin of Product

United States

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